molecular formula C10H20O4 B142361 [(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol CAS No. 132294-22-5

[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol

Cat. No. B142361
CAS RN: 132294-22-5
M. Wt: 204.26 g/mol
InChI Key: WQGJJEUYJRYIAN-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a building block for the synthesis of various biologically active molecules.

Mechanism Of Action

The mechanism of action of [(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic sites on target molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol are not well studied. However, it is believed to have potential applications in the treatment of various diseases, including inflammatory diseases and type 2 diabetes.

Advantages And Limitations For Lab Experiments

[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. However, its limited solubility in water and organic solvents can be a limitation for some experiments.

Future Directions

There are several future directions for research on [(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol. One direction is to further study its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of new biologically active molecules. Additionally, further research is needed to optimize the synthesis method and improve the solubility of [(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol for use in lab experiments.
Conclusion:
[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol is a chemical compound with potential applications in the synthesis of various biologically active molecules. While its mechanism of action and biochemical and physiological effects are not well understood, it has been shown to have potential applications in the treatment of various diseases. Further research is needed to optimize its synthesis method, improve its solubility, and explore its potential as a building block for the synthesis of new biologically active molecules.

Synthesis Methods

[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol can be synthesized using a variety of methods. One such method involves the reaction of 1,3-cyclobutanedione with ethyl vinyl ether in the presence of a Lewis acid catalyst, followed by reduction with sodium borohydride. Another method involves the reaction of 2-cyclobutenone with ethyl vinyl ether in the presence of a Lewis acid catalyst, followed by reduction with sodium borohydride.

Scientific Research Applications

[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol has been used as a building block for the synthesis of various biologically active molecules. For example, it has been used in the synthesis of a potent inhibitor of human neutrophil elastase, which is implicated in various inflammatory diseases. It has also been used in the synthesis of a potent inhibitor of glycogen phosphorylase, which is a target for the treatment of type 2 diabetes.

properties

CAS RN

132294-22-5

Product Name

[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol

InChI

InChI=1S/C10H20O4/c1-3-13-10(14-4-2)5-8(6-11)9(10)7-12/h8-9,11-12H,3-7H2,1-2H3/t8-,9-/m0/s1

InChI Key

WQGJJEUYJRYIAN-IUCAKERBSA-N

Isomeric SMILES

CCOC1(C[C@H]([C@@H]1CO)CO)OCC

SMILES

CCOC1(CC(C1CO)CO)OCC

Canonical SMILES

CCOC1(CC(C1CO)CO)OCC

synonyms

1,2-Cyclobutanedimethanol,3,3-diethoxy-,(1R-trans)-(9CI)

Origin of Product

United States

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